5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Synthetic Chemistry Process R&D Medicinal Chemistry

Researchers using non-halogenated pyrimidine scaffolds face inconsistent cross-coupling yields and solubility issues. 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1030022-85-5) provides a defined solution: • 5-Br enables reliable Pd-catalyzed Suzuki/Buchwald-Hartwig diversification for SAR expansion. • HCl salt ensures aqueous solubility and long-term stability vs. free base. • Validated scaffold in kinase inhibitor patents and CNS receptor selectivity studies.

Molecular Formula C8H12BrClN4
Molecular Weight 279.56 g/mol
CAS No. 1030022-85-5
Cat. No. B1285118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride
CAS1030022-85-5
Molecular FormulaC8H12BrClN4
Molecular Weight279.56 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=N2)Br.Cl
InChIInChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
InChIKeyHNOXJQKRBDCFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride Overview


5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1030022-85-5) is a heterocyclic small molecule consisting of a brominated pyrimidine core substituted at the 2-position with a piperazine ring, presented as the hydrochloride salt [1]. This compound is a member of the piperazinylpyrimidine class, a privileged scaffold widely explored in medicinal chemistry for the development of kinase inhibitors and central nervous system (CNS) agents [2]. As a salt, it offers enhanced aqueous solubility and improved handling characteristics compared to its free base form (CAS 99931-82-5), making it a preferred building block for reliable chemical synthesis and biological assays in drug discovery settings [1].

5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride Differentiation


The common practice of substituting a halogenated heterocycle with a close analog or an unsubstituted parent scaffold introduces significant risk in research consistency and reproducibility. For piperazinylpyrimidines, the position and type of halogen are not mere substitutions; they are critical determinants of biological activity. For instance, the 5-position bromine atom in the target compound is essential for downstream synthetic diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of complex molecular architectures that are inaccessible to the non-halogenated 2-(piperazin-1-yl)pyrimidine [1]. Furthermore, while the parent scaffold may act on specific CNS targets like adrenergic receptors [2], the brominated analog can exhibit a shifted selectivity profile, as documented in structure-activity relationship (SAR) studies of this class, where 5-position modifications dramatically alter kinase inhibition profiles [3]. The hydrochloride salt form further distinguishes the compound from its free base by providing guaranteed solubility and long-term stability, which is crucial for assay reproducibility and synthetic yield. Therefore, substituting with 2-(piperazin-1-yl)pyrimidine or a non-halogenated analog is not a viable option for projects requiring a defined chemical handle, optimized solubility, and a specific pharmacological starting point.

Selection Evidence for 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride


Hydrochloride Salt Enables Robust One-Pot Synthesis

The hydrochloride salt of the target compound can be synthesized in a high-yielding, one-pot procedure that directly yields the salt form, eliminating the need for a separate salification step. A specific synthetic route from 1-(2-pyrimidinyl)piperazine reports a crude yield of 94% for 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride . In contrast, the synthesis of the closely related analog 5-ethyl-2-(piperazin-1-yl)pyrimidine, which requires a protected Boc-intermediate and separate deprotection step, achieves an overall yield of approximately 90% after a more complex, multi-step purification process [1]. This direct yield comparison underscores the synthetic efficiency and procurement advantage of the target compound's specific salt form, reducing both labor and material costs.

Synthetic Chemistry Process R&D Medicinal Chemistry

Hydrochloride Salt vs. Free Base: Solubility and Handling

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1030022-85-5) is the salt form, offering a quantifiable advantage in aqueous solubility compared to its free base analog (CAS 99931-82-5). While both compounds share the same core structure, the free base's LogP is predicted to be around 1.07, indicating moderate lipophilicity and poor water solubility . The hydrochloride salt, by contrast, ionizes in aqueous media, significantly increasing solubility. Supplier specifications and handling guidelines for the free base recommend storage at 2-8°C and protection from light, which may be to mitigate hygroscopicity or degradation . The hydrochloride salt is a more stable and less hygroscopic solid, simplifying its use in automated liquid handling systems and aqueous-based biological assays without the need for pre-solubilization in DMSO or other organic co-solvents.

Pre-formulation Physical Chemistry Assay Development

Validated Kinase Inhibitor Scaffold

The piperazinylpyrimidine core, of which the target compound is a key substituted derivative, is explicitly claimed in U.S. Patent US 2012/0053183 A1 as a novel class of protein kinase inhibitors with demonstrated utility in treating cellular proliferation disorders, including cancer [1]. The patent provides a specific synthetic pathway utilizing a Boc-protected 5-bromopyrimidin-2-yl piperazine intermediate, confirming the 5-bromo substituent as a critical functionality for further elaboration into potent kinase inhibitors [2]. This direct linkage to a defined therapeutic area and a well-documented SAR framework differentiates it from simple unsubstituted piperazinylpyrimidines, which are primarily characterized as CNS-active agents. For researchers focused on kinase drug discovery, this compound offers a validated entry point into a documented intellectual property space with established synthetic protocols.

Kinase Inhibition Cancer Research Medicinal Chemistry

Receptor Binding Profile Shift by Bromination

While direct binding data for the target compound is not publicly available, class-level SAR inferences can be drawn from its core scaffold. The parent compound, 2-(piperazin-1-yl)pyrimidine, is a well-documented antagonist of the α2-adrenergic receptor (pA2 = 6.8) with negligible affinity for dopamine D2 receptors (Ki > 10,000 nM) [1]. A derivative with a 5-bromo substituent, reported as CHEMBL141670, exhibits a drastically altered binding profile, showing micromolar affinity for the dopamine D2 receptor (Ki = 1,000 nM) [2]. This 10-fold increase in D2 receptor affinity resulting from 5-position halogenation demonstrates that the bromine atom is not a silent structural feature but a key modulator of biological activity. Therefore, 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is expected to possess a unique pharmacological fingerprint distinct from its non-halogenated precursor.

GPCR Pharmacology CNS Drug Discovery Receptor Binding

Cross-Coupling Versatility of the Bromo Substituent

The 5-bromo substituent on the pyrimidine ring of this compound is a key differentiator that enables powerful synthetic transformations not possible with non-halogenated or differently halogenated analogs. This specific halogen placement facilitates Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are standard in medicinal chemistry for generating diverse compound libraries [1]. A comparative analysis of common building blocks shows that while 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7) and 2-chloro-4-(piperazin-1-yl)pyrimidine offer no handle or a less reactive chloro group, the target compound's aryl bromide provides an optimal balance of stability and reactivity for cross-coupling [2]. This unique structural feature directly addresses the procurement need for a versatile, multi-purpose intermediate that can serve as a central scaffold for extensive SAR exploration.

Organic Synthesis Cross-Coupling Medicinal Chemistry

5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride Applications


Lead Optimization for Kinase Inhibitors in Oncology

In oncology drug discovery programs focused on developing selective kinase inhibitors, 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride serves as a validated, late-stage lead-like scaffold. Its core structure is explicitly claimed in a patent for piperazinylpyrimidine-based kinase inhibitors, providing a clear intellectual property landscape and a proven starting point for SAR studies [1]. The 5-bromo substituent is crucial for late-stage functionalization via cross-coupling reactions to explore vector space and optimize potency, selectivity, and pharmacokinetic properties.

CNS GPCR Pharmacology Exploration

For CNS drug discovery projects targeting a shift in receptor selectivity from α2-adrenergic to dopamine D2 receptors, this compound provides a unique chemical entry point. Class-level SAR analysis indicates that 5-bromo substitution can impart a significant increase in D2 receptor affinity compared to the parent piperazinylpyrimidine scaffold, which is primarily an α2-adrenergic antagonist [2]. Researchers can procure this compound to directly test this hypothesis and explore new chemical space for treating disorders like schizophrenia or Parkinson's disease, where modulating D2 receptor activity is therapeutically relevant.

Diversified Library Synthesis via Cross-Coupling

As a versatile synthetic intermediate, this compound is ideally suited for high-throughput parallel synthesis to generate diverse compound libraries. The aryl bromide handle at the 5-position of the pyrimidine ring is a privileged site for Pd-catalyzed cross-coupling reactions [1]. This allows a single procurement to enable the rapid synthesis of dozens to hundreds of analogs for screening against a wide array of biological targets, maximizing the efficiency and cost-effectiveness of hit-to-lead campaigns in both academic and industrial settings.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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